Cyclazosin is a highly potent, prazosin-related quinazoline derivative characterized by a cis-octahydroquinoxaline core and a furan-2-ylmethanone moiety. It is recognized as one of the most selective competitive antagonists for the alpha-1B adrenoceptor subtype. In binding assays, it demonstrates sub-nanomolar affinity (pKi ~9.68) for alpha-1B receptors, coupled with a robust competitive antagonism profile in functional tissue preparations. For procurement professionals and assay developers, Cyclazosin serves as a critical pharmacological tool for receptor subtyping, cardiovascular profiling, and CNS receptor mapping, offering a reliable baseline for isolating alpha-1B-mediated pathways from complex biological matrices [1].
Substituting Cyclazosin with generic alpha-1 blockers like prazosin or doxazosin compromises assay integrity because these agents lack subtype selectivity, blocking alpha-1A, 1B, and 1D equally. Conversely, while chlorethylclonidine (CEC) is frequently used as a benchmark to study alpha-1B receptors, it is an irreversible alkylating agent that permanently inactivates the receptor and can indiscriminately alkylate other surface proteins. Cyclazosin provides a strict, reversible, competitive antagonism that is essential for generating accurate Schild plots and reversible dose-response curves. Procuring Cyclazosin ensures that functional pharmacological assays reflect true competitive receptor kinetics without the confounding cellular toxicity or irreversible binding associated with CEC [1].
In radioligand displacement assays, Cyclazosin demonstrates a pKi of 9.23–9.68 for the alpha-1B subtype, achieving up to a 90-fold selectivity over alpha-1A and 38-fold over alpha-1D. In contrast, the generic in-class comparator prazosin exhibits equal affinity across all three subtypes [1].
| Evidence Dimension | Receptor subtype binding affinity (pKi) and selectivity ratio |
| Target Compound Data | pKi = 9.23–9.68 (alpha-1B); up to 90-fold selectivity over alpha-1A |
| Comparator Or Baseline | Prazosin (Non-selective; ~1:1:1 ratio across alpha-1A/1B/1D) |
| Quantified Difference | Up to 90-fold greater selectivity for the alpha-1B subtype |
| Conditions | Radioligand displacement assays ([3H]prazosin) in cloned and native receptor models |
Enables researchers to pharmacologically isolate alpha-1B responses in heterogeneous tissues without relying on expensive genetic knockout models.
For ex vivo tissue workflows, Cyclazosin acts as a reversible competitive antagonist with a pA2 of 8.85 in rabbit thoracic aorta preparations. The standard alternative, chlorethylclonidine (CEC), functions as an irreversible alkylating agent that permanently depletes receptor populations and prevents repeated dose-response measurements [1].
| Evidence Dimension | Mechanism of functional antagonism and reversibility |
| Target Compound Data | Reversible competitive antagonist (pA2 = 8.85) |
| Comparator Or Baseline | Chlorethylclonidine (Irreversible alkylating agent) |
| Quantified Difference | Complete reversibility vs. permanent receptor inactivation |
| Conditions | Ex vivo functional contraction assays (noradrenaline-induced contractions in aortic tissue) |
Essential for procurement in functional pharmacology where reversible kinetics and Schild plot analyses are required for accurate compound profiling.
Cyclazosin displays exceptional target fidelity, maintaining 1100- to 19000-fold selectivity for alpha-1B over alpha-2, 5-HT1A, and D2 receptors (pKi < 5 for D2). Common alternative subtype antagonists like Spiperone or BMY 7378 exhibit significant cross-reactivity with dopaminergic and serotonergic receptors, which confounds data in complex CNS models [1].
| Evidence Dimension | Selectivity against non-adrenergic monoamine receptors |
| Target Compound Data | >1100-fold selectivity (pKi < 5 for D2) |
| Comparator Or Baseline | Spiperone / BMY 7378 (High cross-reactivity with D2 and 5-HT1A) |
| Quantified Difference | Near-zero dopaminergic/serotonergic interference |
| Conditions | Native and cloned receptor binding panels |
Prevents false positives in CNS and cardiovascular models where multiple monoamine receptors are co-expressed.
Recent profiling reveals Cyclazosin as a highly potent biased partial agonist/antagonist at CXCR4/ACKR3, inhibiting CXCL12-induced chemotaxis with an IC50 of 11.6 pM. In identical PRESTO-Tango assays, related alpha-1 blockers like doxazosin and tamsulosin showed weak or negligible activity, making Cyclazosin highly suited for specialized chemokine workflows [1].
| Evidence Dimension | Inhibition of CXCL12-induced chemotaxis (IC50) |
| Target Compound Data | IC50 = 11.6 pM |
| Comparator Or Baseline | Doxazosin / Tamsulosin (Negligible CXCR4/ACKR3 modulation) |
| Quantified Difference | Orders of magnitude higher potency at CXCR4/ACKR3 |
| Conditions | PRESTO-Tango beta-arrestin recruitment and hVSMC chemotaxis assays |
Provides a highly potent, specialized pharmacological tool for oncology researchers studying CXCR4-mediated metastasis.
Because Cyclazosin provides strict, reversible competitive antagonism (unlike CEC) and high alpha-1B selectivity (unlike prazosin), it is a highly reliable reference standard for mapping alpha-1B adrenoceptor distribution and function in ex vivo vascular preparations, such as rabbit thoracic aorta and rat mesenteric arteries[1].
In complex in vivo or tissue-slice CNS models, off-target binding to dopamine or serotonin receptors can confound adrenoceptor data. Cyclazosin's >1100-fold selectivity against D2 and 5-HT1A receptors ensures that observed behavioral or electrophysiological responses are strictly alpha-1B mediated [2].
Leveraging its recently discovered biased agonism, Cyclazosin is procured for oncology research to potently inhibit CXCL12-induced chemotaxis (IC50 = 11.6 pM). It serves as a highly specialized chemical probe for investigating CXCR4/ACKR3 pathways in human vascular smooth muscle cells and cancer metastasis models [3].